1,3,5-Tri-O-benzoyl-2-bromo-2-deoxy-a-L-arabinofuranose
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Overview
Description
1,3,5-Tri-O-benzoyl-2-bromo-2-deoxy-a-L-arabinofuranose is a complex monosaccharide derivative of the sugar arabinose. It is characterized by the addition of benzoyl and bromo groups at specific positions, making it a valuable building block in the synthesis of various compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tri-O-benzoyl-2-bromo-2-deoxy-a-L-arabinofuranose typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of arabinose are protected using benzoyl chloride in the presence of a base such as pyridine to form 1,3,5-Tri-O-benzoyl-arabinose.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tri-O-benzoyl-2-bromo-2-deoxy-a-L-arabinofuranose undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as azides or thiols, to form corresponding derivatives.
Reduction Reactions: The compound can be reduced to remove the bromo group, yielding 2-deoxy derivatives.
Oxidation Reactions: Oxidation can be performed to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) in the presence of a base such as triethylamine (TEA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Major Products Formed
Substitution: Formation of azido or thiol derivatives.
Reduction: Formation of 2-deoxy derivatives.
Oxidation: Formation of carboxyl or hydroxyl derivatives.
Scientific Research Applications
1,3,5-Tri-O-benzoyl-2-bromo-2-deoxy-a-L-arabinofuranose has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3,5-Tri-O-benzoyl-2-bromo-2-deoxy-a-L-arabinofuranose involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-a-L-arabinofuranose: Similar structure with a fluoro group instead of a bromo group.
1,3,5-Tri-O-benzoyl-2-deoxy-2-chloro-a-L-arabinofuranose: Contains a chloro group and is used in similar applications as the bromo derivative.
Uniqueness
1,3,5-Tri-O-benzoyl-2-bromo-2-deoxy-a-L-arabinofuranose is unique due to its specific bromo substitution, which imparts distinct reactivity and biological activity compared to its fluoro and chloro analogs .
Properties
Molecular Formula |
C26H21BrO7 |
---|---|
Molecular Weight |
525.3 g/mol |
IUPAC Name |
[(2S,3S,4R,5S)-3,5-dibenzoyloxy-4-bromooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C26H21BrO7/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26H,16H2/t20-,21+,22-,26-/m0/s1 |
InChI Key |
GLPVYPMCXKIEDW-MSZDEVHKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@H]2[C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC=CC=C3)Br)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)Br)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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